molecular formula C25H20N4O2S B11203014 N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

Cat. No.: B11203014
M. Wt: 440.5 g/mol
InChI Key: YUFWQCFDWACEKN-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core fused with a phenylacetamide moiety The presence of a methylsulfanyl group on the phenyl ring adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzimidazole with a suitable aldehyde to form the pyrimido[1,2-a]benzimidazole core. This intermediate is then reacted with 3-(methylsulfanyl)phenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimido[1,2-a]benzimidazole core can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide stands out due to its unique combination of a pyrimido[1,2-a]benzimidazole core with a phenylacetamide moiety and a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H20N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C25H20N4O2S/c1-32-19-11-7-10-18(14-19)26-23(30)16-28-21-12-5-6-13-22(21)29-24(31)15-20(27-25(28)29)17-8-3-2-4-9-17/h2-15H,16H2,1H3,(H,26,30)

InChI Key

YUFWQCFDWACEKN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5

Origin of Product

United States

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